Cycloartane-3β,24,25-triol
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Overview
Description
Cycloartane-3β,24,25-triol is a triterpenoid compound that belongs to the cycloartane-type triterpenoids. It is characterized by its unique structure, which includes three hydroxyl groups at positions 3β, 24, and 25. This compound is naturally found in various plants, including Chrysanthemum morifolium and Tillandsia recurvata. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-cancer and anti-tuberculosis activities .
Mechanism of Action
Target of Action
Cycloartane-3β,24,25-triol primarily targets the MRCKα (Myotonic dystrophy kinase-related Cdc42–binding kinase) . This kinase is known to contribute to the process of tumor progression and metastasis through the control of the cytoskeleton, which regulates tumor cell motility and invasion . In prostate cancer, the MRCKα kinase indirectly contributes to tumor progression by activating other kinases including the Lim kinase 1 (LIMK 1), which is over-expressed in prostate cancer and known to contribute to tumor cell invasion and migration leading to metastasis to other organs .
Mode of Action
This compound inhibits the MRCKα kinase . It demonstrated strong selectivity towards the MRCKα kinase with a Kd of 0.26μM . This inhibition of MRCKα kinase is a potential solution to restoring the tight regulation of normal cellular growth, the loss of which leads to cancer cell formation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the MRCKα kinase and its downstream effects. By inhibiting MRCKα kinase, this compound disrupts the control of the cytoskeleton, which in turn affects tumor cell motility and invasion . This can lead to a reduction in tumor progression and metastasis .
Result of Action
This compound has demonstrated promising anti-prostate cancer activity in vitro . It reduced the viability of DU145 and PC-3 prostate cancer cell lines with IC50 values of 1.56±0.18μM and 2.04±0.28μM respectively . This suggests that the compound could be a good candidate for further studies to determine its in vivo efficacy against prostate cancer .
Biochemical Analysis
Biochemical Properties
Cycloartane-3β,24,25-triol plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. One of the key interactions of this compound is with the Myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα). This compound has shown strong selectivity towards MRCKα kinase, with a dissociation constant (Kd) of 0.26 μM from a panel of 451 kinases investigated . The inhibition of MRCKα kinase by this compound is significant as it helps restore the tight regulation of normal cellular growth, which is often lost in cancer cells .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. In prostate cancer cell lines such as PC-3 and DU145, this compound reduced cell viability with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively . This compound influences cell function by inhibiting MRCKα kinase, which plays a role in regulating the actin cytoskeleton, thereby affecting cell motility and division . Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with MRCKα kinase. By binding to the ATP sites of MRCKα, this compound inhibits the kinase’s activity, leading to a reduction in cell proliferation and motility . This inhibition disrupts the signaling pathways that regulate the actin cytoskeleton, ultimately affecting tumor cell invasion and migration . Furthermore, this compound’s ability to selectively inhibit MRCKα kinase makes it a promising candidate for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability in vitro, maintaining its inhibitory effects on MRCKα kinase over extended periods . Long-term studies have shown that this compound continues to reduce the viability of prostate cancer cell lines, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of MRCKα kinase affects the downstream signaling pathways, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic processes in cancer cells, contributing to its anti-cancer properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic delivery and efficacy .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with MRCKα kinase and other biomolecules, ensuring its effective inhibition of cancer cell proliferation and motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloartane-3β,24,25-triol can be synthesized through several methods. One common approach involves the extraction of the compound from natural sources such as Chrysanthemum morifolium. The extraction process typically involves the use of solvents like chloroform to obtain the crude extract, followed by purification steps such as column chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the challenges associated with its synthesis. advancements in biotechnological methods and the use of plant cell cultures may offer potential avenues for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Cycloartane-3β,24,25-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3β, 24, and 25 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cycloartane derivatives.
Scientific Research Applications
Cycloartane-3β,24,25-triol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-cancer properties, particularly against prostate cancer, and its anti-tuberculosis activity
Comparison with Similar Compounds
Cycloartane-3β,24,25-triol can be compared with other cycloartane-type triterpenoids, such as:
Cycloart-23-ene-3,25-diol: Differs by having only two hydroxyl groups.
Cycloartane-3β,24,25,29-tetrol: Contains an additional hydroxyl group at position 29.
Cycloartane-3β,16β,20S,24S,25-pentol: Contains additional hydroxyl groups at positions 16β and 20S
Properties
CAS No. |
57576-29-1 |
---|---|
Molecular Formula |
C30H52O3 |
Appearance |
Powder |
Origin of Product |
United States |
Q1: What is the biological activity of Cycloartane-3β,24,25-triol?
A1: this compound has demonstrated death-receptor 5 expression enhancing activity. [] This suggests potential applications in cancer research, specifically targeting pathways related to apoptosis.
Q2: What are the sources of this compound?
A2: This compound has been isolated from the leaves of Euphorbia neriifolia [] and from the aerial parts of Euphorbia denticulata Lam. [] This highlights the potential of natural product research in discovering bioactive molecules.
Q3: What is the cytotoxic activity of this compound?
A3: this compound exhibited cytotoxic effects against the DU-145 human prostate cancer cell line with an IC50 value of 18.3 ± 1.4 µM. [] This finding suggests its potential as a lead compound for developing anticancer agents.
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